Ent-Edoxaban-d6 is a deuterated form of Edoxaban, a potent and selective inhibitor of factor Xa, which plays a critical role in the coagulation cascade. This compound is utilized primarily in research settings to study pharmacokinetics and drug interactions without the interference of non-deuterated compounds. The molecular formula for Ent-Edoxaban-d6 is with a molecular weight of approximately 554.09 g/mol .
Ent-Edoxaban-d6 is classified under the category of anticoagulants and more specifically belongs to the class of novel oral anticoagulants. It is synthesized from Edoxaban, which is marketed for preventing strokes in patients with atrial fibrillation and treating venous thromboembolism . The compound can be sourced from various chemical suppliers and is often used in research laboratories for analytical purposes .
The synthesis of Ent-Edoxaban-d6 involves several steps, primarily focusing on the introduction of deuterium into the Edoxaban structure. One notable method described in patents involves using deuterated solvents or reagents during the reaction process to ensure that deuterium is incorporated into the final product .
The synthesis typically starts with precursors that are readily available in the pharmaceutical industry. The process may involve:
The molecular structure of Ent-Edoxaban-d6 features a complex arrangement typical of factor Xa inhibitors, including multiple chiral centers. The presence of six deuterium atoms replaces hydrogen atoms in the original Edoxaban structure, which can be crucial for studies involving mass spectrometry or nuclear magnetic resonance spectroscopy.
Key structural data includes:
Ent-Edoxaban-d6 can undergo various chemical reactions similar to its non-deuterated counterpart, including:
The reactions are often monitored using spectroscopic techniques to ensure that the incorporation of deuterium does not alter the compound's efficacy or safety profile compared to Edoxaban .
Ent-Edoxaban-d6 functions by selectively inhibiting factor Xa, an enzyme crucial for thrombin generation and subsequent clot formation. By binding to factor Xa, it prevents the conversion of prothrombin to thrombin, thereby reducing blood clot formation.
The mechanism involves competitive inhibition where Ent-Edoxaban-d6 occupies the active site of factor Xa, leading to decreased thrombin levels in circulation. This action is quantitatively assessed through various pharmacodynamic studies .
Ent-Edoxaban-d6 has several scientific uses:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: